molecular formula C29H25ClN8O10S2 B12750160 4-((4-((6-(3-(tert-Butyl)phenoxy)-4-chloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 94042-71-4

4-((4-((6-(3-(tert-Butyl)phenoxy)-4-chloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12750160
CAS No.: 94042-71-4
M. Wt: 745.1 g/mol
InChI Key: BHGNFXPZZLKIDV-UHFFFAOYSA-N
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Description

EINECS 301-736-8 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.

Preparation Methods

The preparation of EINECS 301-736-8 involves several synthetic routes and reaction conditions. Industrial production methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yield and purity. Common reagents used in the synthesis include organic solvents, acids, and bases.

    Industrial Production: Large-scale production of EINECS 301-736-8 involves the use of industrial reactors and purification systems to obtain the compound in high purity. The process may also include steps such as crystallization, filtration, and drying.

Chemical Reactions Analysis

EINECS 301-736-8 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific conditions and reagents used.

    Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the nature of the substituent and the reaction conditions.

Scientific Research Applications

EINECS 301-736-8 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It is also studied for its unique chemical properties and reactivity.

    Biology: In biological research, EINECS 301-736-8 is used to study its effects on biological systems and its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential medicinal properties, including its use in drug development and pharmacological studies.

    Industry: EINECS 301-736-8 is used in various industrial applications, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of EINECS 301-736-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can result in various biological and chemical effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

EINECS 301-736-8 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

EINECS 301-736-8 stands out due to its specific chemical structure and the unique applications it offers in various scientific fields.

Properties

CAS No.

94042-71-4

Molecular Formula

C29H25ClN8O10S2

Molecular Weight

745.1 g/mol

IUPAC Name

4-[[4-[[4-(3-tert-butylphenoxy)-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C29H25ClN8O10S2/c1-29(2,3)15-5-4-6-18(13-15)48-28-33-26(30)32-27(34-28)31-16-7-12-20(21(14-16)50(45,46)47)35-36-22-23(25(40)41)37-38(24(22)39)17-8-10-19(11-9-17)49(42,43)44/h4-14,22H,1-3H3,(H,40,41)(H,42,43,44)(H,45,46,47)(H,31,32,33,34)

InChI Key

BHGNFXPZZLKIDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OC2=NC(=NC(=N2)NC3=CC(=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=C(C=C5)S(=O)(=O)O)C(=O)O)S(=O)(=O)O)Cl

Origin of Product

United States

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